molecular formula C16H20N2O4 B578214 9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane CAS No. 1363382-32-4

9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane

Cat. No.: B578214
CAS No.: 1363382-32-4
M. Wt: 304.346
InChI Key: KNIRNYHWVIRVTK-UHFFFAOYSA-N
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Description

9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane is a chemical compound with the molecular formula C₁₆H₂₀N₂O₄ and a molecular weight of 304.34 g/mol It is a spirocyclic compound, which means it contains a unique ring structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane involves several steps. One common synthetic route includes the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane or ethanol and may involve catalysts like palladium or copper to facilitate the reaction . The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

IUPAC Name

benzyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c19-14-17-16(8-11-21-14)6-9-18(10-7-16)15(20)22-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIRNYHWVIRVTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CCOC(=O)N2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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